molecular formula C6H7F3N4 B1472242 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 1544816-52-5

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1472242
CAS No.: 1544816-52-5
M. Wt: 192.14 g/mol
InChI Key: ODROPSAKHNOFOV-UHFFFAOYSA-N
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Description

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a compound that belongs to the class of pyrazoles, which are heterocyclic aromatic organic compounds The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is typically carried out in a mixture of methanol and water under reflux conditions for several hours. The resulting product is then purified through distillation .

In industrial production, the synthesis can be scaled up using a flow chemistry approach. This involves the lithiation of the intermediate compound followed by trapping with electrophiles. The reaction conditions are carefully controlled to avoid precipitation and ensure high yields .

Chemical Reactions Analysis

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. For example, in its antifungal activity, the compound binds to the ubiquinone-binding site of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain. This prevents the fungi from producing vital energy in the form of adenosine triphosphate (ATP), leading to their death .

Comparison with Similar Compounds

1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4/c1-13-3(5(10)11)2-4(12-13)6(7,8)9/h2H,1H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODROPSAKHNOFOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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